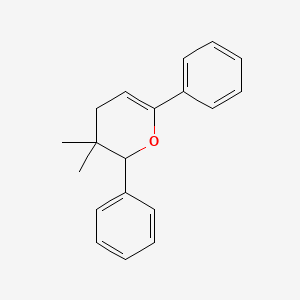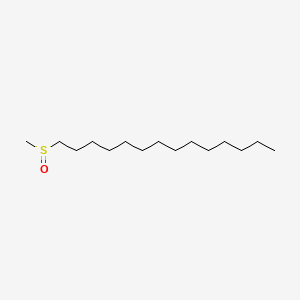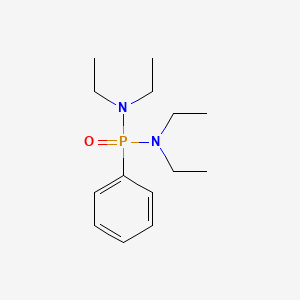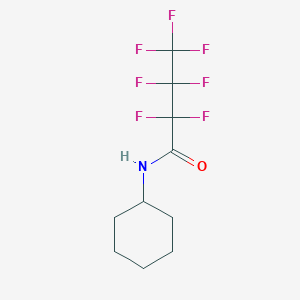
3,3-Dimethyl-2,6-diphenyl-2,4-dihydropyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-2,6-diphenyl-2,4-dihydropyran is an organic compound belonging to the class of dihydropyrans This compound is characterized by its unique structure, which includes two phenyl groups and two methyl groups attached to a dihydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2,6-diphenyl-2,4-dihydropyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-diphenyl-3,3-dimethyl-1,4-dioxane with a suitable acid catalyst to induce cyclization and form the dihydropyran ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dimethyl-2,6-diphenyl-2,4-dihydropyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated dihydropyran derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-2,6-diphenyl-2,4-dihydropyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-2,6-diphenyl-2,4-dihydropyran involves its interaction with molecular targets through its functional groups. The phenyl groups can participate in π-π interactions, while the dihydropyran ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydro-2H-pyran: A simpler dihydropyran derivative without the phenyl and methyl substitutions.
2,3-Dihydro-4H-pyran: Another dihydropyran isomer with different substitution patterns.
Uniqueness: 3,3-Dimethyl-2,6-diphenyl-2,4-dihydropyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both phenyl and methyl groups enhances its stability and reactivity compared to simpler dihydropyrans.
Eigenschaften
CAS-Nummer |
26372-49-6 |
|---|---|
Molekularformel |
C19H20O |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
3,3-dimethyl-2,6-diphenyl-2,4-dihydropyran |
InChI |
InChI=1S/C19H20O/c1-19(2)14-13-17(15-9-5-3-6-10-15)20-18(19)16-11-7-4-8-12-16/h3-13,18H,14H2,1-2H3 |
InChI-Schlüssel |
UFCWKXJYWSIVHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC=C(OC1C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(N-acetylglycyl)(ethyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B14158817.png)
![3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B14158820.png)

![methyl 3-[(2,6-difluorobenzoyl)amino]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B14158826.png)
![ethyl 4-[(3,4-dimethylphenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B14158830.png)



![diethyl 5,5'-methanediylbis{4-[2-(diethylamino)ethyl]-3-methyl-1H-pyrrole-2-carboxylate}](/img/structure/B14158855.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide](/img/structure/B14158862.png)
![6-methyl-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14158869.png)

![3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B14158876.png)
![N-(4-fluorophenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14158889.png)
